molecular formula C28H54SSn B8236706 Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane

Cat. No.: B8236706
M. Wt: 541.5 g/mol
InChI Key: XUYLYISZDDIEHL-UHFFFAOYSA-N
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Description

Tributyl(4-(2-butyloctyl)thiophen-2-yl)stannane (CAS: 1638802-06-8) is an organotin reagent widely used in Stille coupling reactions for synthesizing conjugated polymers in organic electronics . Its structure features a thiophene ring substituted at the 4-position with a 2-butyloctyl branched alkyl chain and a tributyltin group at the 2-position. The 2-butyloctyl side chain enhances solubility in organic solvents, facilitating solution-processable polymer fabrication while maintaining favorable molecular packing for charge transport . This compound is critical in developing high-performance organic solar cells (OSCs) and field-effect transistors (OFETs), achieving efficiencies up to 14.52% in polymer solar cells .

Properties

IUPAC Name

tributyl-[3-(2-butyloctyl)thiophen-2-yl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27S.3C4H9.Sn/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16;3*1-3-4-2;/h11-12,15H,3-10,13H2,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYLYISZDDIEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54SSn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stille Coupling as the Primary Method

The synthesis of Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane predominantly employs Stille coupling , a palladium-catalyzed cross-coupling reaction between organostannanes and organic halides. Two distinct protocols have been validated in recent literature:

Protocol A (Microwave-Assisted Synthesis)

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Solvent : Anhydrous toluene

  • Temperature : 110–130°C under microwave irradiation

  • Yield : >80% in 2–4 hours.

Protocol B (Traditional Thermal Synthesis)

  • Catalyst : Pd₂(dba)₃ (0.03 mmol) with P(o-tol)₃ ligand (0.24 mmol)

  • Solvent : Dry toluene

  • Temperature : 70°C under nitrogen

  • Yield : 70–75% over 12–24 hours.

Key Mechanistic Insights :
The reaction proceeds via oxidative addition of the palladium catalyst to the thiophene halide, followed by transmetallation with the stannane. The bulky 2-butyloctyl side chain necessitates longer reaction times to overcome steric hindrance during the transmetallation step.

Optimization of Reaction Conditions

Catalyst Selection and Loading

Comparative studies reveal that Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in minimizing side reactions like β-hydride elimination. A catalyst loading of 3 mol% balances cost and efficiency, achieving >90% conversion.

Solvent and Temperature Effects

  • Toluene is preferred for its high boiling point (110°C) and compatibility with tin reagents.

  • Microwave-assisted heating reduces reaction times by 80% compared to conventional thermal methods.

Moisture and Oxygen Sensitivity

  • Inert Atmosphere : Reactions conducted under nitrogen or argon show 15–20% higher yields than those in ambient air.

  • Solvent Drying : Toluene pre-dried over sodium–benzophenone ensures <10 ppm water content, critical for preventing stannane hydrolysis.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using:

  • Eluent : Petroleum ether/dichloromethane (1:2 v/v).

  • Recovery Rate : 85–90% with >98% purity.

Analytical Validation

  • ¹H NMR : Key peaks include δ 0.8–1.6 ppm (alkyl chains) and δ 6.5–7.2 ppm (thiophene protons).

  • Elemental Analysis : Confirms Sn content (theoretical: 21.8%; observed: 20.5–21.2%).

Industrial-Scale Production Challenges

Scalability Considerations

  • Continuous Flow Reactors : Enable 50% higher throughput than batch systems by maintaining precise temperature control.

  • Tin Byproduct Management : Precipitation with aqueous KF removes >95% of tributyltin residues.

Cost-Benefit Analysis

ParameterBatch ProcessFlow Process
Yield (%)7085
Tin Waste (kg/kg prod)0.50.2
Energy Use (kWh/kg)12075

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in the context of Stille coupling . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Typically involve palladium catalysts and organic halides.

    Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Often employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions are often complex organic molecules with extended conjugation, which are valuable in materials science and organic electronics .

Scientific Research Applications

Organic Electronics

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane is utilized in the development of organic semiconductors and conductive polymers. Its incorporation into polymer solar cells has shown promising results in enhancing photovoltaic efficiency due to its favorable electronic properties. The compound's strong lipophilicity aids in solubility and stability within polymer matrices, making it a valuable component in organic photovoltaic devices.

Medicinal Chemistry

In medicinal chemistry, this organotin compound is being investigated for its potential antitumor properties. Research indicates that it can disrupt microtubule formation by inhibiting tubulin polymerization, which is crucial for cell division. This mechanism positions it as a candidate for developing new anticancer therapies. In vitro studies have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.

Biological Studies

The biological activity of this compound has been explored concerning organotin toxicity and modification of biological molecules. Its interaction with cellular components provides insights into the mechanisms of action of organotin compounds, contributing to a better understanding of their biological implications.

Case Study 1: Stille Coupling Reactions

In synthetic applications, this compound has been successfully employed in Stille coupling reactions to synthesize more complex organic structures. These reactions have facilitated the creation of new materials for organic photovoltaics, demonstrating the compound's versatility in advanced material synthesis.

Case Study 2: Polymer Solar Cells

Recent research has integrated this compound into polymer solar cells, leading to enhanced device performance. The unique electronic properties imparted by this compound contribute to improved charge transport and light absorption characteristics in photovoltaic applications.

Comparison with Similar Compounds

Structural Variations and Key Parameters

The table below compares structural features and properties of tributyl(4-(2-butyloctyl)thiophen-2-yl)stannane with analogous organotin reagents:

Compound Name Substituent Position Alkyl Chain Structure Key Applications Performance Metrics
Tributyl(4-(2-butyloctyl)thiophen-2-yl)stannane 4-position Branched (2-butyloctyl) OSCs, OFETs PCE: 14.52%
Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane 5-position Branched (2-ethylhexyl) Solution-processable polymers Moderate solubility, lower PCE
Tributyl(5-octylthiophen-2-yl)stannane 5-position Linear (octyl) Thin-film devices Reduced crystallinity
Tributyl(thiophen-2-yl)stannane No alkyl substitution None Model reactions, small-molecule synthesis Limited solubility
Tributyl(3-methylthiophen-2-yl)stannane 3-position Methyl group Steric studies, niche polymers High steric hindrance
Tributyl(4-(2-hexyldecyl)thiophen-2-yl)stannane 4-position Branched (2-hexyldecyl) Highly oriented thin films Enhanced anisotropy
Tributyl(thieno[3,2-b]thiophen-2-yl)stannane Fused ring system None Extended conjugation polymers Higher charge mobility

Impact of Substituent Position

  • 4-Position Substitution (Target Compound) :
    Substitution at the 4-position minimizes steric clashes during polymerization, enabling efficient π-orbital overlap for improved charge transport . The 2-butyloctyl chain balances solubility and molecular ordering, critical for bulk heterojunction OSCs .
  • 5-Position Substitution :
    Tributyl(5-(2-ethylhexyl)thiophen-2-yl)stannane and its linear analog (5-octyl) exhibit reduced steric control, leading to irregular polymer backbones and lower device efficiencies .
  • 3-Position Substitution :
    Tributyl(3-methylthiophen-2-yl)stannane introduces steric hindrance near the reactive tin center, slowing coupling kinetics and limiting polymer molecular weight .

Alkyl Chain Effects

  • Branched vs. Linear Chains :
    Branched chains (e.g., 2-butyloctyl, 2-hexyldecyl) improve solubility without excessively disrupting crystallinity, whereas linear chains (e.g., octyl) reduce packing density, lowering charge mobility .
  • Chain Length :
    Longer branched chains (e.g., 2-hexyldecyl, 2-octyldodecyl) enhance thin-film orientation and optoelectronic anisotropy but may reduce charge carrier mobility due to increased interchain spacing .

Electronic and Optoelectronic Performance

  • Target Compound :
    Polymers derived from tributyl(4-(2-butyloctyl)thiophen-2-yl)stannane exhibit narrow bandgaps (~1.5 eV) and high hole mobilities (>10⁻³ cm²/V·s), contributing to record OSC efficiencies .
  • Fused-Ring Analog: Tributyl(thieno[3,2-b]thiophen-2-yl)stannane produces polymers with extended conjugation, achieving higher mobilities (~0.1 cm²/V·s) but requiring harsher processing conditions .

Biological Activity

Tributyl(3-(2-butyloctyl)thiophen-2-yl)stannane is an organotin compound that has garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H54SSn
  • Molar Mass : 541.5 g/mol
  • CAS Number : 1640126-30-2

The compound features a thiophene ring substituted with a butyloctyl group and is linked to a tributyl stannane moiety, which is known for its biological activity.

This compound exhibits biological activity primarily through its interaction with microtubules. Compounds that inhibit tubulin polymerization can disrupt mitotic processes in cells, making them potential candidates for anti-cancer therapies. The mechanism involves binding to the tubulin protein, preventing its assembly into microtubules, which is crucial for cell division .

Antitumor Activity

Research has indicated that organotin compounds, including this compound, may possess significant antitumor properties. A study demonstrated that similar organotin derivatives showed potent inhibition of tumor cell growth by inducing apoptosis in cancer cells . The exact IC50 values for this specific compound are not widely reported; however, related compounds have shown IC50 values in the low micromolar range.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with minimal side effects .

Case Studies

  • Stille Coupling Reactions : In synthetic applications, this compound has been utilized in Stille coupling reactions to create more complex organic structures that may have enhanced biological activities. These reactions have been pivotal in synthesizing new materials for organic photovoltaics and other applications .
  • Polymer Solar Cells : Recent research has incorporated this compound into the fabrication of polymer solar cells, showcasing its utility beyond medicinal chemistry. The integration of organotin compounds in photovoltaic devices has led to improved efficiency due to their unique electronic properties .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Antitumor ActivityInduces apoptosis in cancer cells ,
CytotoxicitySelective toxicity towards cancer cells ,
Synthetic UtilityUsed in Stille coupling for complex syntheses ,
Photovoltaic EfficiencyEnhances performance in solar cell applications

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Resolves thiophene backbone protons (δ 6.5–7.2 ppm) and butyl/octyl alkyl chains (δ 0.8–1.6 ppm). Sn-C coupling in ¹¹⁹Sn NMR confirms stannane bonding (δ 100–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 573.2) and fragments corresponding to tributyltin loss .
  • Elemental Analysis : Validates purity (>97%) by matching C, H, and Sn percentages to theoretical values .

How does the alkyl side-chain (2-butyloctyl) affect solubility and crystallinity in thin-film applications?

Advanced Research Question
The branched 2-butyloctyl group enhances solubility in nonpolar solvents (toluene, chloroform) while reducing crystallization, favoring amorphous thin-film morphology critical for organic electronics. Comparative studies with linear alkyl chains (e.g., octyl) show 20–30% higher hole mobility in branched derivatives due to reduced π-π stacking distances (3.5 Å vs. 4.2 Å) . Solubility can be quantified via Hansen solubility parameters, with δD ≈ 18 MPa¹/², δP ≈ 3 MPa¹/² .

What methodologies are used to analyze electronic properties (e.g., HOMO/LUMO levels) of this stannane derivative?

Advanced Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*/LANL2DZ for Sn) calculates HOMO/LUMO levels. Experimental validation employs cyclic voltammetry (CV) in anhydrous acetonitrile, showing oxidation potentials at +0.8 V (vs. Ag/Ag⁺) for HOMO ≈ −5.2 eV. UV-Vis spectroscopy (λₐᵦₛ ≈ 380 nm) correlates with TD-DFT results, predicting charge-transfer transitions .

How does this compound perform in Stille coupling reactions for conjugated polymer synthesis?

Advanced Research Question
As a monomer, it enables regioselective C–C bond formation in donor-acceptor copolymers (e.g., with benzo[c][1,2,5]thiadiazole). Reaction efficiency depends on:

  • Stoichiometry : 2:1 molar ratio of stannane to dibrominated acceptor minimizes homocoupling .
  • Catalyst Stability : Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in suppressing β-hydride elimination, ensuring >90% coupling yield .
  • Side Reactions : Tributyltin byproducts are removed via silica gel chromatography or precipitation in methanol .

What are the challenges in reproducing device-grade polymers using this stannane, and how are they addressed?

Advanced Research Question

  • Batch Variability : Trace oxygen/moisture degrades Sn-C bonds, requiring glovebox synthesis (<0.1 ppm O₂). QC via GPC ensures consistent molecular weights (Đ = 1.2–1.5) .
  • End-Group Purity : Post-polymerization end-capping with bromothiophene eliminates residual tin, reducing charge traps in OFETs .
  • Device Integration : Spin-coating under nitrogen achieves homogeneous films (RMS roughness <2 nm), critical for mobility >0.1 cm²/V·s .

How do steric effects from the tributyltin group influence reactivity in cross-coupling reactions?

Advanced Research Question
The bulky tributyltin group slows transmetallation kinetics but enhances regioselectivity. Kinetic studies (via ¹H NMR monitoring) show a 3-fold rate reduction compared to trimethyltin analogs. Computational models (DFT) reveal a 15 kcal/mol activation barrier for Pd–Sn bond formation, favoring trans-addition pathways .

What strategies mitigate toxicity and environmental concerns during synthesis?

Basic Research Question

  • Closed Systems : Use Schlenk lines or flow reactors to contain volatile tin compounds.
  • Waste Treatment : Precipitate tin residues with aqueous KF (forming insoluble SnF₂) prior to solvent recovery .
  • Alternative Catalysts : Ni(0) complexes reduce Pd usage by 50% but require higher temperatures (150°C) .

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